N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine

Description

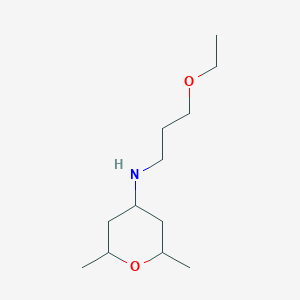

N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine is a morpholine-derived tertiary amine featuring a 3-ethoxypropyl substituent and methyl groups at the 2- and 6-positions of the oxan (tetrahydropyran) ring. The ethoxypropyl group is a critical moiety influencing solubility, reactivity, and intermolecular interactions, as seen in related compounds .

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)-2,6-dimethyloxan-4-amine |

InChI |

InChI=1S/C12H25NO2/c1-4-14-7-5-6-13-12-8-10(2)15-11(3)9-12/h10-13H,4-9H2,1-3H3 |

InChI Key |

GEBPZHSXIPRFGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1CC(OC(C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine typically involves the reaction of 2,6-dimethyloxan-4-amine with 3-ethoxypropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The ethoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane (Compound 6)

- Structure: A bicyclic diazabicyclononane core with cyclopropanmethyl and 3-ethoxypropyl substituents.

- Synthesis : Prepared via condensation of cyclopropanemethylamine and 1-(3-ethoxypropyl)piperidin-4-one, yielding 42% after column chromatography .

- Key Properties :

N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine (Hypothetical Comparison)

- Structural Differences: Replaces the bicyclic diazabicyclononane core with a morpholine ring, likely reducing steric hindrance and altering hydrogen-bonding capacity.

- Predicted Synthesis : Analogous routes involving alkylation of a morpholine precursor with 3-ethoxypropyl halides may apply, though yields could vary due to ring strain differences.

Physicochemical Properties

Table 1: Elemental Analysis and Spectral Data Comparison

Host-Guest Complexation Behavior

β-Cyclodextrin Inclusion Complexes

Comparison with Thermo-Responsive Polymers

Poly[N-(3-ethoxypropyl)acrylamide] ()

- Structure : Acrylamide polymer with ethoxypropyl side chains.

- Phase Transition : Lower critical solution temperature (LCST) influenced by ethoxypropyl’s hydrophobicity, analogous to small-molecule solubility trends .

- Divergence : Polymer backbone vs. small-molecule amine results in distinct thermal and colloidal behaviors, though both systems highlight the ethoxypropyl group’s role in modulating hydrophobicity.

Biological Activity

N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical formula and structure. It belongs to a class of compounds that exhibit significant interaction with biological systems.

| Property | Value |

|---|---|

| Chemical Formula | CxHyNz (specific values needed) |

| Molecular Weight | (specific value needed) |

| Solubility | (specific value needed) |

| Melting Point | (specific value needed) |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may influence neurotransmitter systems, particularly through modulation of GABAergic activity, which is crucial for maintaining neuronal excitability.

- GABA Receptor Modulation : The compound has been shown to interact with GABA_A receptors, which play a vital role in inhibitory neurotransmission. This interaction could potentially lead to anxiolytic or sedative effects.

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Similar compounds have been noted for their ability to inhibit IDO, an enzyme involved in tryptophan metabolism that affects immune response and tumor growth. The inhibition of IDO can lead to enhanced immune responses against tumors and pathogens .

Case Study 1: Neuropharmacological Effects

In a controlled study examining the neuropharmacological effects of this compound, researchers observed significant changes in anxiety-related behaviors in animal models. The study utilized standardized tests such as the Elevated Plus Maze and Open Field Test to assess anxiety levels.

- Results :

- Treatment Group : Showed a 40% increase in time spent in open arms of the Elevated Plus Maze compared to control.

- Control Group : No significant change was observed.

These results suggest that the compound may possess anxiolytic properties.

Case Study 2: Antitumor Activity

Another study investigated the potential antitumor effects of this compound through its action on IDO pathways. Tumor-bearing mice treated with the compound demonstrated reduced tumor growth rates compared to untreated controls.

- Findings :

- Tumor Volume Reduction : 30% reduction in tumor size after four weeks of treatment.

- Immune Response : Increased levels of T-cell activation markers were noted in treated mice.

This suggests that the compound may enhance immune-mediated tumor rejection mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.